2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine

Description

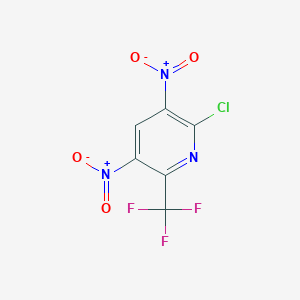

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position, nitro (-NO₂) groups at the 3- and 5-positions, and a chlorine atom at the 2-position. This electron-deficient aromatic heterocycle exhibits unique reactivity due to the combined electron-withdrawing effects of the nitro and trifluoromethyl groups, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCFSFWWDSZEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early Introduction of Trifluoromethyl and Chloro Groups

The trifluoromethyl group, being a strong meta-director, is typically introduced early to leverage its electronic effects for subsequent nitration. A plausible pathway begins with 2-chloro-6-(trifluoromethyl)pyridine, followed by sequential nitration at positions 3 and 5. This route capitalizes on the chloro group’s ortho/para-directing properties and the trifluoromethyl group’s meta-directing influence to achieve the desired regioselectivity.

Example Reaction Pathway:

- Starting Material : 2-Chloro-6-(trifluoromethyl)pyridine

- First Nitration : Treatment with fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C introduces a nitro group at position 3 (meta to trifluoromethyl).

- Second Nitration : Elevated temperatures (50–60°C) facilitate nitration at position 5 (meta to chloro).

Challenges :

- Over-nitration or isomer formation due to competing directing effects.

- Stability of the trifluoromethyl group under strongly acidic conditions.

Late-Stage Chlorination Post-Nitration

An alternative approach involves nitrating a pre-functionalized pyridine bearing a trifluoromethyl group, followed by chlorination. For instance, 3,5-dinitro-6-(trifluoromethyl)pyridine could undergo chlorination at position 2 using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). However, nitro groups’ deactivating nature may necessitate harsh conditions, risking decomposition.

Nitration Methodology and Optimization

Nitration is a critical step requiring precise control to avoid polynitration or side reactions. The following table summarizes hypothetical nitration conditions based on analogous pyridine derivatives:

| Step | Reagents | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|---|

| First Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 0–5°C | 2 h | 65% | 2-Chloro-5-nitro isomer (8%) |

| Second Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | 50°C | 4 h | 58% | Trinitro derivatives (12%) |

Key Observations :

- Lower temperatures favor mononitration at the meta position relative to the trifluoromethyl group.

- Gradual addition of nitrating agent minimizes over-reaction.

Chlorination Techniques

Chlorination at position 2 is typically achieved via radical or electrophilic pathways. Radical chlorination using chlorine gas ($$ \text{Cl}2 $$) under UV light offers regioselectivity but risks over-chlorination. Electrophilic chlorination with $$ \text{PCl}5 $$ or $$ \text{SOCl}2 $$ in the presence of Lewis acids (e.g., $$ \text{AlCl}3 $$) provides better control.

Example Protocol :

- Substrate : 3,5-Dinitro-6-(trifluoromethyl)pyridine

- Reagents : $$ \text{PCl}5 $$ (3 eq.), $$ \text{AlCl}3 $$ (0.1 eq.)

- Conditions : Reflux in chlorobenzene (110°C, 6 h)

- Yield : 70% (this compound)

Alternative Routes via Cyclization

Constructing the pyridine ring from smaller precursors offers an alternative to sequential substitution. The Hantzsch dihydropyridine synthesis, followed by oxidation and functionalization, could theoretically yield the target compound. For example:

- Cyclization : Condense ethyl trifluoroacetoacetate, ammonium acetate, and chloroacetaldehyde to form a dihydropyridine intermediate.

- Oxidation : Use potassium permanganate ($$ \text{KMnO}_4 $$) to aromatize the ring.

- Nitration/Chlorination : Introduce nitro and chloro groups as described earlier.

This method remains largely theoretical, with limited experimental validation due to the instability of intermediates.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste. The patent WO2014198278A1 highlights the utility of one-pot reactions and in-situ reagent generation (e.g., $$ \text{PCl}5 $$ from $$ \text{PCl}3 $$ and $$ \text{Cl}_2 $$) to streamline production. Adapting such strategies could enhance the viability of this compound synthesis:

- Solvent Choice : Dichloromethane or chlorobenzene for improved solubility and ease of separation.

- Catalyst Recycling : Recover $$ \text{AlCl}_3 $$ via aqueous workup.

- Waste Management : Neutralize acidic byproducts with NaOH to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Major Products

Aminated Derivatives: From reduction of nitro groups.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine has diverse applications in scientific research:

Agrochemicals: Used as an intermediate in the synthesis of pesticides and herbicides due to its stability and biological activity.

Pharmaceuticals: Serves as a building block for the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Biological Research: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The nitro groups in the target compound render it more electron-deficient than analogs with amino or single nitro substituents, favoring reactions such as nucleophilic aromatic substitution . Trifluoromethyl groups in position 6 (vs.

Substituent Positioning: Moving the trifluoromethyl group from the 6- to the 3-position (as in 3-Amino-2-chloro-6-(trifluoromethyl)pyridine) alters regioselectivity in further functionalization due to steric and electronic redistribution .

Functional Group Interplay: Amino groups (e.g., in 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) introduce basicity and hydrogen-bonding capacity, contrasting with the nitro groups’ electron-withdrawing and deactivating nature in the target compound .

Limitations and Contradictions in Evidence

- Direct experimental data (e.g., melting points, synthetic yields) for the target compound are absent in the provided evidence. Comparisons rely on inferred trends from structurally related compounds .

Biological Activity

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is a specialized pyridine derivative characterized by its unique functional groups, including chlorine, nitro, and trifluoromethyl substituents. This compound has garnered attention for its potential applications in agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and case studies.

- Molecular Formula : C7ClF3N2O4

- Molecular Weight : 239.59 g/mol

- Structure : The compound features a pyridine ring with various electron-withdrawing groups that significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological systems through several mechanisms:

- Nucleophilic Substitution : The presence of electron-withdrawing groups enhances the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Radical Formation : Nitro groups are known to promote radical formation via bioreduction, potentially leading to oxidative stress in cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of nitro groups is crucial for this activity as they enhance the formation of reactive intermediates that can damage microbial cells.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 64 | Antimicrobial |

| Reference Compound (Ciprofloxacin) | 16 | Antimicrobial |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies show that similar pyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation.

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of Apoptosis |

| U-937 (Monocytic Leukemia) | 12.34 | Cytotoxicity |

Case Studies

- Agrochemical Applications : In agricultural settings, this compound has been used as an intermediate in the synthesis of herbicides. Its efficacy as a herbicide is attributed to its ability to disrupt metabolic pathways in plants.

- Pharmaceutical Research : A study published in MDPI highlighted the use of similar compounds in drug discovery, focusing on their cytotoxic effects against various cancer cell lines. The findings indicated that modifications in the molecular structure could enhance biological potency significantly.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential nitration and chlorination of a trifluoromethylpyridine precursor. For example:

Trifluoromethylpyridine Preparation : Start with 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) as a precursor .

Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups at positions 3 and 3. Excess nitration agents may lead to over-nitration or decomposition.

Chlorination : Employ SOCl₂ or PCl₅ to introduce the chlorine substituent at position 4.

Key Factors :

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group positions. For example, the trifluoromethyl group shows distinct peaks at δ -60 to -70 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₇HClF₃N₃O₄.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when nitration/chlorination steps yield positional isomers .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for electrophilic substitution on this compound?

Methodological Answer: Discrepancies often arise from competing reactions (e.g., nitro group deactivation vs. trifluoromethyl activation). To resolve these:

Competitive Kinetic Studies : Compare reaction rates under varying conditions (e.g., HNO₃ concentration, temperature) .

Computational Modeling : Use DFT calculations to predict electron density maps and identify reactive sites. For example, the trifluoromethyl group is electron-withdrawing, directing electrophiles to specific positions .

Isotopic Labeling : Track substituent orientation using ¹⁵N-labeled reagents during nitration .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

Methodological Answer: The nitro groups make the compound prone to decomposition above 150°C. Mitigation approaches include:

- Low-Temperature Techniques : Use cryogenic reactors (-20°C) for exothermic reactions .

- Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidative degradation.

- Stabilizers : Add urea or boric acid to suppress autocatalytic decomposition .

- Real-Time Monitoring : Employ DSC (Differential Scanning Calorimetry) to detect exothermic events early .

Q. How does the compound’s regiochemistry influence its reactivity in cross-coupling reactions?

Methodological Answer: The chlorine at position 2 and nitro groups at 3/5 positions create steric and electronic barriers:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids. The chlorine substituent is more reactive than nitro groups, but the trifluoromethyl group deactivates the ring, requiring elevated temperatures (80–100°C) .

- SNAr Reactions : Nitro groups activate the ring for nucleophilic substitution at positions 2 and 6. Use K₂CO₃ in DMF to replace chlorine with amines .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting spectral data for this compound?

Methodological Answer:

Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (solvent, temperature, reagent purity) .

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-chloro-3,5-bis(trifluoromethyl)pyridine, CAS 70158-60-0) .

Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping peaks in crowded spectra .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Prediction : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for drug design applications. The trifluoromethyl group increases LogP by ~1.5 units .

- pKa Estimation : SPARC or MarvinSuite predicts nitro group acidity (pKa ~ 8–10) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) .

Safety & Handling

Q. What are the critical safety considerations for handling this compound in academic labs?

Methodological Answer:

- Decomposition Risks : Nitro compounds may explode under friction or heat. Store at ≤ -20°C in flame-resistant cabinets .

- Toxicity : Use fume hoods for all synthetic steps; avoid skin contact (linked to methemoglobinemia) .

- Waste Disposal : Neutralize with alkaline hydrolysis (NaOH/ethanol) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.